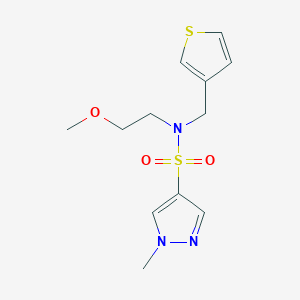
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O3S2 and its molecular weight is 315.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. For instance, polymethoxylated-pyrazoline benzene sulfonamides demonstrated significant inhibitory activity against human carbonic anhydrase I and II isoenzymes, suggesting their potential application in designing inhibitors for managing conditions like glaucoma, epilepsy, and certain forms of cancer (Kucukoglu et al., 2016). Another study highlighted the synthesis of pyrazoline benzensulfonamides, showing strong inhibition against carbonic anhydrase and acetylcholinesterase enzymes, pointing towards their utility in neurodegenerative diseases (Ozmen Ozgun et al., 2019).
Antimicrobial and Anticancer Activity
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and shown to possess significant antimicrobial activities. For example, compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole demonstrated antimicrobial properties, suggesting their potential as new antibacterial agents (El‐Emary et al., 2002). Furthermore, sulfonamide derivatives have been explored for their antiproliferative activities against cancer cell lines, indicating their promise in anticancer therapy (Mert et al., 2014).
Enzyme Inhibition
Sulfonamide compounds have also been evaluated for their potential as enzyme inhibitors. A study on pyrazole-sulfonamide derivatives revealed their design and synthesis for in vitro antiproliferative activities, indicating selective efficacy against cancer cells, which could be attributed to their enzyme inhibitory action (Samet Mert et al., 2014). This suggests a broader application in targeting specific enzymes associated with cancer progression.
Mécanisme D'action
Mode of Action
Given its structural similarity to other thiophene-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects of this particular compound require further investigation .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-14-9-12(7-13-14)20(16,17)15(4-5-18-2)8-11-3-6-19-10-11/h3,6-7,9-10H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKVOFUUUMKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
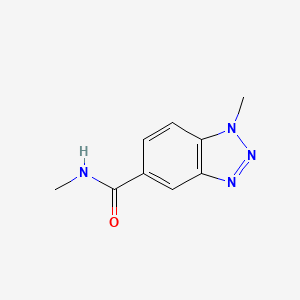
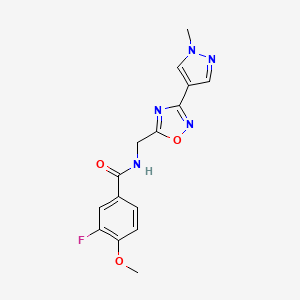

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)
![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2760560.png)
![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)
![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)
![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)
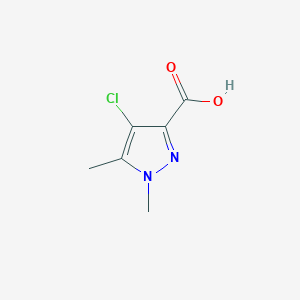
![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)
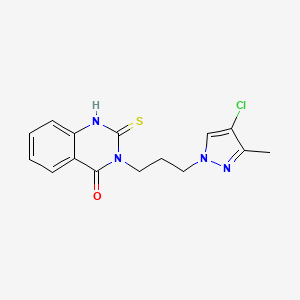
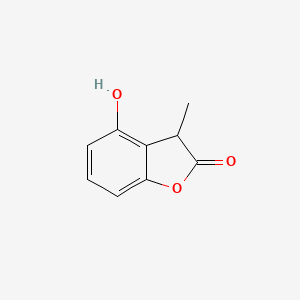
![4-fluoro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2760576.png)
